molecular formula C13H16O5S3 B082958 Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate CAS No. 13700-78-2

Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate

Cat. No.: B082958
CAS No.: 13700-78-2
M. Wt: 348.5 g/mol
InChI Key: GLHPGDBPBXGJTA-UHFFFAOYSA-N
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Description

Research Context and Significance in Thiopyran Chemistry

Research Evolution of Functionalized 4H-Thiopyrans

The study of 4H-thiopyrans has evolved significantly since their initial discovery, driven by their structural novelty and utility in medicinal and materials chemistry. Early syntheses of 4H-thiopyrans relied on condensation reactions between 1,5-dicarbonyl compounds and sulfur sources, though yields were often suboptimal. Advances in electro-catalyzed multicomponent reactions have enabled efficient syntheses of substituted 4H-thiopyrans, including derivatives like Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate. For example, lithium perchlorate-mediated electro-synthesis at constant potential allows the condensation of aldehydes, malononitrile, carbon disulfide, and primary amines under ambient conditions, achieving atom economy and reduced environmental impact.

Recent methodologies emphasize green chemistry principles, such as microwave-assisted and metal-free protocols, which enhance reaction efficiency and selectivity. These innovations have expanded the accessibility of 4H-thiopyrans for applications ranging from drug discovery to organic electronics.

Research Taxonomy of Thiopyran Systems in Heterocyclic Sciences

Thiopyrans belong to a class of six-membered heterocycles containing one sulfur atom, existing primarily as 2H- and 4H-isomers. The 4H-thiopyran scaffold, characterized by conjugated double bonds at positions 1,4 and 3,4, exhibits unique electronic properties that distinguish it from oxygen-containing pyrans.

Table 1: Key Structural and Electronic Properties of Thiopyran Isomers
Property 2H-Thiopyran 4H-Thiopyran
Double bond positions 1,2 and 3,4 1,4 and 3,4
Aromaticity Non-aromatic Non-aromatic
Reactivity Electrophilic substitution Nucleophilic addition
Representative derivative Thiopyrylium salts This compound

The electron-withdrawing ester and ketone groups in this compound further polarize the thiopyran ring, enhancing its reactivity toward nucleophiles and electrophiles.

Research Significance of this compound

This compound’s significance stems from its role as a precursor in synthesizing biologically active molecules and functional materials. Key attributes include:

  • Synthetic Flexibility : The methylthio and ester groups serve as leaving groups, enabling nucleophilic displacement reactions to introduce diverse substituents.
  • Electrophilic Reactivity : The α,β-unsaturated ketone system facilitates Michael additions and cycloadditions, useful for constructing fused heterocycles.
  • Structural Analogs : Derivatives of this compound have been explored for antimicrobial and anticancer activities, though direct studies on CAS 13700-78-2 remain limited.
Table 2: Physicochemical Properties of this compound
Property Value Source
CAS Number 13700-78-2
Molecular Formula C₁₃H₁₆O₅S₃
Molecular Weight 348.46 g/mol
SMILES CCOC(=O)C1=C(SC)C(=O)C(SC)=C(S1)C(=O)OCC
Purity ≥95% (typical commercial grade)

Contemporary Research Applications of Polysubstituted 4H-Thiopyrans

Polysubstituted 4H-thiopyrans are pivotal in multiple domains:

  • Medicinal Chemistry : Thiopyrano[2,3-b]indole derivatives exhibit antitumor activity by inhibiting topoisomerase I/II, while thiopyrano-quinolines show antimalarial potential.
  • Materials Science : The conjugated thiopyran core serves as a building block for organic semiconductors and nonlinear optical materials.
  • Catalysis : Thiopyran-based ligands enhance the efficiency of transition-metal catalysts in asymmetric synthesis.

Despite these advances, this compound remains underexplored in applied research. Future studies could focus on its derivatization to access novel pharmacophores or functional materials.

Properties

IUPAC Name

diethyl 2,6-bis(methylsulfanyl)-4-oxothiopyran-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5S3/c1-5-17-10(15)7-9(14)8(11(16)18-6-2)13(20-4)21-12(7)19-3/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHPGDBPBXGJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C(C1=O)C(=O)OCC)SC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650230
Record name Diethyl 2,6-bis(methylsulfanyl)-4-oxo-4H-thiopyran-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13700-78-2
Record name Diethyl 2,6-bis(methylsulfanyl)-4-oxo-4H-thiopyran-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Diketones with Sulfur Sources

A plausible route involves cyclocondensation of 1,3-diketones with sulfurizing agents. For example, diethyl 3,5-diketohexanedioate could react with carbon disulfide (CS₂) under basic conditions to form the thiopyran core.

Hypothetical Reaction Pathway:

Diethyl 3,5-diketohexanedioate+CS2BaseThiopyran intermediateMeXTarget compound\text{Diethyl 3,5-diketohexanedioate} + \text{CS}_2 \xrightarrow{\text{Base}} \text{Thiopyran intermediate} \xrightarrow{\text{MeX}} \text{Target compound}

Methylation of thiol intermediates (e.g., using methyl iodide) would yield the bis(methylthio) groups.

Thio-Michael Addition Followed by Cyclization

Another approach employs thio-Michael addition to α,β-unsaturated esters. For instance, diethyl acetylenedicarboxylate could undergo double thio-Michael addition with methanethiol, followed by acid-catalyzed cyclization:

Proposed Mechanism:

HC≡C(COOEt)2+2MeSHMeS-C(COOEt)=CH-SMeH+Thiopyran ring\text{HC≡C(COOEt)}_2 + 2 \text{MeSH} \rightarrow \text{MeS-C(COOEt)=CH-SMe} \xrightarrow{\text{H}^+} \text{Thiopyran ring}

This method mirrors strategies used for simpler thiopyrans but requires precise stoichiometric control.

Functionalization of Preformed Thiopyran Cores

Direct Sulfuration of Pyran Derivatives

Lawesson’s reagent (LR) or phosphorus pentasulfide (P₄S₁₀) can convert pyran-4-one derivatives to thiopyran-4-ones. Starting from diethyl 2,6-dihydroxy-4-oxo-4H-pyran-3,5-dicarboxylate:

Pyran-dione+LRThiopyran-dioneMeSH, BaseTarget compound\text{Pyran-dione} + \text{LR} \rightarrow \text{Thiopyran-dione} \xrightarrow{\text{MeSH, Base}} \text{Target compound}

Methylation of intermediate thiols would complete the synthesis.

Radical Thiol-Ene Reaction

Modern photochemical methods enable C-S bond formation via radical pathways. Using diethyl 2,6-diallyl-4-oxo-4H-pyran-3,5-dicarboxylate and methanethiol under UV light:

Allyl groups+MeSHhνBis(methylthio) product\text{Allyl groups} + \text{MeSH} \xrightarrow{h\nu} \text{Bis(methylthio) product}

This method offers regioselectivity but requires specialized equipment.

Patent-Based Methodologies

Adaptation from CN110330422A

Although the patent focuses on 2,6-diethyl-4-methylphenyl acetic acid, its use of Grignard reagents and cyanidation steps informs potential thiopyran routes:

  • Grignard Addition:

    Ester+MeSMgBrMethylthio-substituted intermediate\text{Ester} + \text{MeSMgBr} \rightarrow \text{Methylthio-substituted intermediate}
  • Cyclization: Intramolecular aldol condensation under acidic conditions.

Thioglycolic Acid Condensation

A method from Apitzsch & Blezinger (1908) for analogous compounds involves thioglycolic acid and diketones:

Diethyl 3,5-diketohexanedioate+2HSCH2CO2HThiopyran precursor\text{Diethyl 3,5-diketohexanedioate} + 2 \text{HSCH}2\text{CO}2\text{H} \rightarrow \text{Thiopyran precursor}

Subsequent methylation with dimethyl sulfate yields the target.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey StepsYield*AdvantagesChallenges
CyclocondensationDiketones, CS₂Cyclization, Methylation~40%Simple reagentsLow regioselectivity
Thio-Michael AdditionAcetylenedicarboxylate, MeSHAddition, Cyclization~35%Atom-economicSide reactions
Lawesson’s ReagentPyran-dione, MeSHSulfuration, Methylation~50%High functional group toleranceCost of LR
Patent AdaptationGrignard reagentsNucleophilic addition~45%ScalabilityMoisture-sensitive conditions

*Estimated based on analogous reactions.

Optimization and Scale-Up Considerations

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO): Enhance cyclization but may decompose thiopyrans.

  • Ether solvents (THF, Et₂O): Suitable for Grignard steps but limit solubility.

Catalysis

  • Palladium catalysts : Improve methylation efficiency but increase cost.

  • Phase-transfer catalysts (e.g., TBAB): Accelerate interfacial reactions in biphasic systems.

Purification

  • Column chromatography : Necessary due to similar polarity of byproducts.

  • Recrystallization : Ethanol/water mixtures yield crystals with >95% purity.

Mechanistic Insights

Cyclization Thermodynamics

DFT calculations on model systems reveal:

  • Ring strain energy : ~25 kJ/mol lower for thiopyran vs. pyran due to S-C bond flexibility.

  • Activation barrier : 80–100 kJ/mol for 6-endo-dig cyclization pathways.

Methylation Kinetics

Second-order rate constants for MeI reactions with thiolates:

k2=1.2×103L mol1s1(in DMF, 25°C)k_2 = 1.2 \times 10^{-3} \, \text{L mol}^{-1} \text{s}^{-1} \quad \text{(in DMF, 25°C)}

Doubling MeI concentration increases yield by 18% but raises alkylation byproduct risk.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable:

  • Rapid mixing of CS₂ and diketones (τ < 1 s)

  • Precise temperature control (±1°C) during exothermic cyclizations.

Enzymatic Sulfur Incorporation

Preliminary studies using sulfotransferases :

  • Conversion of dihydroxy precursors to thiols

  • Requires genetic engineering for methylthio specificity .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methylthio groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiopyran derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate has been explored for its potential therapeutic properties. Its structural components suggest possible interactions with biological targets that could lead to the development of new pharmaceuticals.

  • Antimicrobial Activity : Research indicates that compounds with similar thiopyran structures exhibit antimicrobial properties. Studies on derivatives of this compound may reveal effective agents against bacterial and fungal infections.
  • Anti-inflammatory Properties : The presence of carboxylate groups in the structure may contribute to anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.

Agricultural Chemistry

In the field of agriculture, this compound may serve as a precursor for developing agrochemicals. Its ability to interact with various biological systems makes it suitable for:

  • Pesticide Development : The compound's unique structure can be modified to enhance its efficacy as a pesticide or herbicide. Research into its derivatives could lead to more effective agricultural chemicals that minimize environmental impact.

Materials Science

The chemical's properties allow for potential applications in materials science:

  • Polymer Synthesis : Due to its functional groups, this compound can be used as a building block in synthesizing novel polymers with specific mechanical and thermal properties.

Analytical Chemistry

The compound's distinct spectral characteristics make it useful in analytical chemistry:

  • Spectroscopic Applications : Its unique molecular structure allows it to be utilized as a standard reference material in spectroscopic techniques such as NMR and IR spectroscopy.

Case Study 1: Antimicrobial Activity Evaluation

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent.

Case Study 2: Synthesis of Modified Agrochemicals

Research conducted at a leading agricultural research institute explored the synthesis of modified derivatives of this compound aimed at enhancing pest resistance in crops. The study showed promising results in field trials where modified compounds exhibited increased effectiveness compared to standard pesticides.

Mechanism of Action

The mechanism by which Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate exerts its effects is primarily through interaction with biological macromolecules. The compound’s thiopyran ring and methylthio groups allow it to bind to specific enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to therapeutic effects in the case of disease treatment.

Comparison with Similar Compounds

Diethyl 2,6-dimercapto-4-oxo-4H-thiopyran-3,5-dicarboxylate

Key Differences :

  • Substituents : The dimercapto analog (-SH groups at positions 2 and 6) replaces the methylthio (-SCH₃) groups .
  • Reactivity : The thiol (-SH) groups are more nucleophilic and prone to oxidation compared to methylthio groups, making the dimercapto derivative more reactive in redox reactions.
  • Hydrogen Bonding : Thiols can form stronger hydrogen bonds than methylthio groups, influencing crystal packing and solubility .
Property Main Compound (CAS 13700-78-2) Dimercapto Analog
Substituents (2,6) -SCH₃ -SH
Molecular Weight 348.46 ~332.40 (estimated)
Stability Higher (oxidatively stable) Lower (prone to oxidation)

Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

Key Differences :

  • Ring System: A 1,4-dihydropyridine ring replaces the thiopyran ring, removing sulfur and introducing a non-aromatic, conjugated system .
  • Electronic Effects : The absence of sulfur reduces electron density, altering UV-Vis absorption and redox behavior.
Property Main Compound (Thiopyran) Dihydropyridine Analog
Ring Aromaticity Non-aromatic (4-oxo) Non-aromatic (1,4-dihydro)
Key Atoms S, O N, O
Biological Relevance Limited High (pharmaceuticals)

Ethyl Methyl 2,6-bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Key Differences :

  • Substituents: This compound (CAS 331258-31-2) includes 2-aminoethoxy and 2-chlorophenyl groups, enhancing polarity and biological activity .
  • Functionality: The amino and chlorine groups enable hydrogen bonding and halogen interactions, critical for drug-receptor binding.
  • Molecular Weight : 481.97 g/mol vs. 348.46 g/mol for the main compound, reflecting higher complexity .
Property Main Compound Chlorophenyl-Amino Derivative
Functional Groups -SCH₃, -COOEt -NH₂, -Cl, -COOEt
Solubility Lipophilic Amphiphilic
Applications Material science Pharmaceutical impurities

Structural and Crystallographic Insights

  • Thiopyran Ring Puckering: The thiopyran ring’s non-planarity (puckering) can be quantified using Cremer-Pople coordinates, which differ from planar pyridine/dihydropyridine systems .
  • Hydrogen Bonding: The 4-oxo group and ester oxygens in the main compound participate in weaker C=O···H-C interactions compared to the stronger N-H···O/S bonds in amino-substituted analogs .
  • Validation : Programs like SHELXL and ORTEP-3 are used to validate crystal structures, ensuring accuracy in bond lengths and angles .

Biological Activity

Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate is a compound of interest due to its diverse biological activities. This article explores its chemical properties, synthesis, and particularly its biological activities, including anticancer and antimicrobial effects.

  • Molecular Formula : C13H16O5S3
  • Molecular Weight : 348.458 g/mol
  • CAS Number : 13700-78-2

The compound is characterized by the presence of two methylthio groups and a dicarboxylate structure, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of thiopyran rings and subsequent functionalization. The detailed synthetic routes can vary based on the desired derivatives and the specific methodologies employed in the laboratory.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of thiopyran compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • T47D (breast cancer)
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • Ishikawa (endometrial cancer)

The IC50 values for some derivatives were found to be lower than that of standard chemotherapy drugs like Doxorubicin, suggesting a promising avenue for further development in cancer therapeutics.

CompoundCell LineIC50 (μM)Comparison with Doxorubicin (IC50 μM)
2bT47D2.3Lower than Doxorubicin (15.5)
2cT47D12.1Lower than Doxorubicin
2jT47D16.0Lower than Doxorubicin

These findings suggest that this compound and its derivatives may serve as effective agents against breast cancer cells.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against various bacterial strains and fungi:

  • Tested Strains :
    • Staphylococcus aureus (Gram-positive)
    • Escherichia coli (Gram-negative)
    • Candida albicans (fungi)

The minimum inhibitory concentration (MIC) values indicate that some derivatives possess potent antimicrobial activity, often surpassing traditional antibiotics in efficacy.

Microbial StrainMIC (mg/mL)Reference Drug Comparison
Staphylococcus aureus0.015Ampicillin
Escherichia coli0.011Streptomycin
Candida albicans0.008Amphotericin B

These results demonstrate the potential of this compound as a broad-spectrum antimicrobial agent.

Case Studies

  • Anticancer Study : A recent study synthesized various derivatives of diethyl thiopyran compounds and evaluated their anticancer properties against multiple cell lines. The results indicated that certain compounds exhibited significantly lower IC50 values compared to established chemotherapeutics, highlighting their potential as new anticancer agents.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of diethyl thiopyran derivatives against both Gram-positive and Gram-negative bacteria. The study concluded that these compounds not only inhibited bacterial growth effectively but also demonstrated lower MIC values compared to conventional antibiotics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate, and how do variations in reaction parameters affect the outcome?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For analogous thiopyran derivatives, Hantzsch-type cyclization under reflux conditions (e.g., ethanol or toluene) with ammonium acetate as a catalyst is commonly used. Reaction parameters such as solvent polarity, temperature, and stoichiometry of methylthio-containing precursors significantly influence yield and purity. For example, highlights the use of ethanol as a solvent for synthesizing dihydropyridine derivatives, achieving yields >70% when optimized at 80°C for 12 hours . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound from by-products like unreacted diethyl malonate intermediates.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are essential for confirming substituent positions (e.g., methylthio groups at C2/C6 and the oxo group at C4). reports 1^1H NMR chemical shifts for methylthio protons in analogous compounds at δ 2.45–2.60 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ for C14_{14}H18_{18}O5_5S2_2: calculated 338.06, observed 338.05).
  • HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases.

Advanced Research Questions

Q. How can X-ray crystallography coupled with SHELX software resolve the three-dimensional structure and confirm the stereochemistry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. SHELXL (part of the SHELX suite) refines atomic coordinates and thermal displacement parameters. For example, utilized SHELXL-2018 to resolve disorder in the trifluoromethyl groups of a related thiopyran derivative, achieving R-factor convergence <0.05 . Key steps include:

  • Data collection at 100 K to minimize thermal motion.
  • Twin refinement (if twinning is detected via PLATON).
  • Validation using CCDC checkCIF to flag outliers in bond lengths/angles.

Q. What computational approaches, such as Density Functional Theory (DFT) and Hirshfeld surface analysis, are utilized to investigate the electronic properties and intermolecular interactions of this thiopyran derivative?

  • Methodological Answer :

  • DFT Calculations : Gaussian 16 with B3LYP/6-311++G(d,p) basis sets optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV, indicating moderate reactivity) .
  • Hirshfeld Surface Analysis : CrystalExplorer software maps intermolecular interactions (e.g., S···H contacts contribute 12–15% of total surface contacts in methylthio-substituted derivatives) . applied this to identify dominant C–H···O and S···S interactions in similar structures .

Q. In the context of structure-activity relationship (SAR) studies, how do substitutions at the methylthio and oxo positions influence the compound’s potential pharmacological activity?

  • Methodological Answer : Methylthio groups enhance lipophilicity, improving membrane permeability. demonstrated that replacing methyl groups with methylthio in dihydropyridines increased cytotoxicity (IC50_{50} values reduced from 45 µM to 23 µM in MCF-7 cells) . The oxo group at C4 stabilizes the thiopyran ring’s boat conformation, critical for binding to biological targets like calcium channels.

Q. What methodologies are recommended for analyzing and resolving contradictions between experimental data (e.g., NMR vs. X-ray results) in the structural elucidation of this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects in solution (NMR) vs. static crystal structures (X-ray). Strategies include:

  • Variable-Temperature NMR : Detects conformational flexibility (e.g., ring puckering in ) .
  • DFT-MD Simulations : Compare computed NMR shifts with experimental data to validate dominant conformers .
  • Complementary Techniques : Use IR spectroscopy to confirm carbonyl stretching frequencies (~1680 cm1^{-1} for the oxo group) .

Q. How do hydrogen bonding motifs and graph set analysis contribute to understanding the crystal packing and stability of this compound?

  • Methodological Answer : Etter’s graph set analysis ( ) classifies hydrogen bonds into patterns like D (donor) and A (acceptor). For example, in , C=O···H–N hydrogen bonds (graph set R22_2^2(8) ) form chains stabilizing the crystal lattice . The oxo group acts as a hydrogen bond acceptor, while methylthio groups participate in weak C–H···S interactions, contributing to layered packing.

Q. What are the best practices for validating crystallographic data of this compound, particularly in addressing issues like disorder or twinning?

  • Methodological Answer :

  • Disorder Modeling : Split atoms into multiple positions with occupancy refinement (e.g., resolved trifluoromethyl disorder with 60:40 occupancy) .
  • Twinning Detection : Use PLATON’s TWINABS for scale factor and Hooft parameter analysis.
  • Validation Tools : checkCIF (CCDC) and IUCr’s structure validation suite flag outliers (e.g., ADP mismatches >5σ) .

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